Superior Synthetic Utility in Etravirine Production via High-Yield Bromination of Non-Brominated Precursor
The compound is a critical intermediate for etravirine, and its synthesis from the unbrominated analog 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 329187-59-9) has been optimized to achieve a high yield of 78% . This quantitative data demonstrates the feasibility and efficiency of introducing the essential bromine atom. In contrast, the unbrominated analog cannot be directly used in the subsequent steps of the etravirine synthetic pathway, making the brominated compound irreplaceable . Furthermore, the overall yield for the complete etravirine synthesis using this intermediate has been reported to reach 53.8% in optimized processes [1].
| Evidence Dimension | Synthetic Yield for Bromination Step |
|---|---|
| Target Compound Data | 78% yield when synthesized from 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile using bromine and sodium hydrogencarbonate in methanol/water |
| Comparator Or Baseline | 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 329187-59-9): 0% yield for direct use in subsequent etravirine steps (inapplicable due to lack of bromine) |
| Quantified Difference | 78% yield for the bromination reaction versus inability to proceed in the etravirine synthetic route. |
| Conditions | Bromination: Br2, NaHCO3, methanol/water; or NBS, THF, 20°C |
Why This Matters
This high yield and specific reactivity are crucial for cost-effective and scalable manufacturing of the HIV drug etravirine, providing a clear procurement advantage over non-brominated alternatives.
- [1] PubChem Patent WO-2013178020-A1. (2013). Etravirine preparing method and intermediate thereof. Overall yield reaches 53.8%. View Source
